N-[1-(3-bromophenyl)propyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-bromophenyl)propyl]acetamide, also known as BrPA, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in cancer therapy. BrPA is a small molecule inhibitor of hexokinase-2 (HK2), an enzyme that plays a crucial role in the Warburg effect, a metabolic switch that occurs in cancer cells.
Aplicaciones Científicas De Investigación
N-[1-(3-bromophenyl)propyl]acetamide has been shown to have potential applications in cancer therapy. By inhibiting HK2, this compound disrupts the Warburg effect, leading to decreased glucose uptake and ATP production in cancer cells. This results in increased oxidative stress and apoptosis, ultimately leading to cancer cell death. This compound has been shown to be effective against a variety of cancer types, including breast, lung, and colon cancer.
Mecanismo De Acción
N-[1-(3-bromophenyl)propyl]acetamide inhibits HK2 by binding to its active site, preventing it from catalyzing the conversion of glucose to glucose-6-phosphate. This leads to decreased glucose uptake and ATP production in cancer cells, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by increasing oxidative stress and disrupting the Warburg effect. It has also been shown to inhibit tumor growth in animal models of cancer. However, this compound may also have off-target effects on other enzymes and metabolic pathways, which could lead to undesirable side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(3-bromophenyl)propyl]acetamide is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to be effective against a variety of cancer types in vitro and in vivo. However, this compound may have off-target effects on other enzymes and metabolic pathways, which could complicate data interpretation. Additionally, the optimal concentration and duration of this compound treatment may vary depending on the cancer type and experimental conditions.
Direcciones Futuras
There are several future directions for N-[1-(3-bromophenyl)propyl]acetamide research. One area of interest is the development of more potent and selective HK2 inhibitors that have fewer off-target effects. Another area of interest is the combination of this compound with other cancer therapies, such as chemotherapy or immunotherapy, to enhance its efficacy. Additionally, the use of this compound as a diagnostic tool to identify tumors with high HK2 expression could also be explored.
Métodos De Síntesis
The synthesis of N-[1-(3-bromophenyl)propyl]acetamide involves the reaction of 3-bromophenylpropionic acid with acetic anhydride and sodium acetate in the presence of a catalyst. The resulting product is then purified using column chromatography. The yield of this compound is typically around 50-60%.
Propiedades
IUPAC Name |
N-[1-(3-bromophenyl)propyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-11(13-8(2)14)9-5-4-6-10(12)7-9/h4-7,11H,3H2,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGSOGIHDAMKOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Br)NC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.